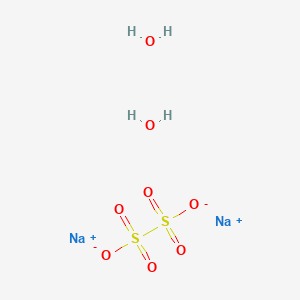
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester, also known as benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate, is a chemical compound with the molecular formula C28H28N2O7 . It has a molecular weight of 504.53 . The compound appears as an off-white solid .
Molecular Structure Analysis
The compound has a complex molecular structure with a heavy atom count of 37 . It has a defined atom stereocenter count of 1 . The compound is canonicalized .Physical And Chemical Properties Analysis
N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester has several notable physical and chemical properties. It has a topological polar surface area of 120Ų . The compound has a hydrogen bond acceptor count of 7 and a hydrogen bond donor count of 2 . It has a rotatable bond count of 15 . The compound’s XLogP3 is 3.6 . It is soluble in DCM, Ethyl Acetate, and Methanol .Wirkmechanismus
The mechanism of action for N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester is not specified in the search results. It’s possible that the compound’s mechanism of action is dependent on the specific context of its use, such as the type of biochemical or proteomics research it’s being used in .
Eigenschaften
IUPAC Name |
benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIRXPOAWCVADJ-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanone,4-[3-(1-methylethyl)oxiranyl]-,trans-(9CI)](/img/no-structure.png)




![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)

![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)

